molecular formula C21H22Cl2N2O4 B2927209 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921563-49-7

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2927209
CAS No.: 921563-49-7
M. Wt: 437.32
InChI Key: RVUDOLQRNBDVOZ-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex molecule featuring a benzoxazepin core fused with a dichlorophenoxy-acetamide moiety. Benzoxazepins are heterocyclic systems known for their conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory targets . The ethyl and dimethyl substituents on the benzoxazepin ring may influence steric interactions and solubility.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4/c1-4-25-16-7-6-14(10-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-8-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDOLQRNBDVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzoxazepin vs. Hexan/Oxazinan Cores

  • Target Compound : The benzoxazepin core (a fused 7-membered oxazepine and benzene ring) provides rigidity and planar geometry, which may favor interactions with enzymes or receptors requiring flat binding surfaces.
  • Compounds (e–o): These feature hexan chains (e.g., 1,6-diphenylhexan) or oxazinan cores (e.g., 1,3-oxazinan in compound h).

Pyrazol vs. Benzoxazepin Cores

  • Compound: The pyrazol ring in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a 5-membered aromatic system with two adjacent nitrogen atoms.

Substituent Effects

Compound Substituent on Aromatic Ring Key Functional Groups Potential Impact on Properties
Target Compound 2,4-Dichlorophenoxy Acetamide, ethyl, dimethyl Enhanced lipophilicity, metabolic stability
(e) 2,6-Dimethylphenoxy Amide, hydroxy, amino Reduced steric hindrance, increased solubility
2,4-Dichlorophenyl Pyrazol, phenyl Higher aromaticity, potential for CNS activity
  • Chlorine vs. Methyl Substituents: The 2,4-dichloro substitution in the target compound and ’s analog introduces strong electron-withdrawing effects, which may improve membrane permeability compared to the 2,6-dimethylphenoxy group in compounds. However, methyl groups () could reduce toxicity risks associated with halogenated aromatics .

Stereochemical Considerations

  • Compounds : Several analogs (e.g., m, n, o) exhibit explicit stereochemistry (S/R configurations), which is critical for chiral recognition in biological systems. For example, compound m’s (R)-configuration at the butanamide chain may optimize binding to proteases or kinases .
  • Target Compound : Stereochemical details are unspecified in the provided data, but the benzoxazepin’s tetrahydro configuration (2,3,4,5-tetrahydro) suggests a defined chair-like conformation that could restrict rotational freedom compared to flexible hexan chains .

Pharmacological Implications (Inferred from Structural Features)

The dichlorophenoxy group may target inflammatory pathways (e.g., COX-2 inhibition).

Analogs: The hexan/oxazinan cores and amino/hydroxy substituents in compounds e–g suggest protease inhibition (e.g., HIV-1 protease) or antibacterial activity.

Compound : The pyrazol-dichlorophenyl structure aligns with NSAID-like anti-inflammatory agents (e.g., celecoxib analogs) .

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